molecular formula C17H17NO3 B5753912 methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate

methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate

Cat. No. B5753912
M. Wt: 283.32 g/mol
InChI Key: VPGYAEXXGGVHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate, commonly known as MMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. MMBA is a derivative of benzoic acid and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The antitumor activity of MMBA is believed to be mediated through the inhibition of tubulin polymerization, which is essential for cell division. MMBA binds to the colchicine site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The antimicrobial activity of MMBA is believed to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
MMBA has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune response. MMBA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using MMBA in lab experiments include its high potency and selectivity, as well as its ability to inhibit tubulin polymerization. However, MMBA is relatively unstable and requires careful handling and storage. Additionally, the synthesis of MMBA is complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

Future research on MMBA could focus on its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for MMBA could facilitate its use in large-scale experiments and clinical trials. Finally, the investigation of the structure-activity relationship of MMBA could lead to the development of more potent and selective analogs.

Synthesis Methods

MMBA can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-aminotoluene, followed by the reaction of the resulting product with methyl benzoate. The final product is purified using column chromatography to obtain MMBA in its pure form.

Scientific Research Applications

MMBA has been extensively studied for its various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MMBA has also been shown to have antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-6-4-7-13(10-11)16(19)18-15-9-5-8-14(12(15)2)17(20)21-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGYAEXXGGVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-{[(3-methylphenyl)carbonyl]amino}benzoate

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